molecular formula C13H8BrClF2N6S B6122050 4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-[CHLORO(DIFLUORO)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-[CHLORO(DIFLUORO)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B6122050
M. Wt: 433.66 g/mol
InChI Key: CZUJHKVSDLUKRK-KPSZGOFPSA-N
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Description

4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-[CHLORO(DIFLUORO)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of bromophenyl, pyrazole, triazole, and hydrosulfide groups

Properties

IUPAC Name

4-[(E)-[5-(4-bromophenyl)-1H-pyrazol-4-yl]methylideneamino]-3-[chloro(difluoro)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF2N6S/c14-9-3-1-7(2-4-9)10-8(5-18-20-10)6-19-23-11(13(15,16)17)21-22-12(23)24/h1-6H,(H,18,20)(H,22,24)/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUJHKVSDLUKRK-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=NN3C(=NNC3=S)C(F)(F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=N/N3C(=NNC3=S)C(F)(F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-[CHLORO(DIFLUORO)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent to introduce the bromophenyl group.

    Formation of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.

    Introduction of the Chlorodifluoromethyl Group:

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl and chlorodifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be used as a probe to study biological processes. Its ability to interact with various biomolecules makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.

Mechanism of Action

The mechanism of action of 4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-[CHLORO(DIFLUORO)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-[CHLORO(DIFLUORO)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **4-({(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-[CHLORO(DIFLUORO)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **4-({(E)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-[CHLORO(DIFLUORO)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the bromophenyl, pyrazole, triazole, and hydrosulfide groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

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